Hexaamminenickel(II)iodide
Description
Historical Context and Early Investigations of Hexaammine Nickel(II) Complexes
The study of metal ammine complexes, including those of nickel, dates back to the mid-nineteenth century. libretexts.org These compounds, such as [Ni(NH₃)₆]Cl₂, were among the earliest coordination complexes to be synthesized and studied, although their true structures were initially a complete mystery. libretexts.orgwikipedia.org Early theories struggled to explain how neutral molecules like ammonia (B1221849) could bond to a metal ion. libretexts.org The development of coordination theory by Alfred Werner in the late 19th and early 20th centuries provided the foundational framework for understanding the structure and bonding in these complexes. Werner's postulates of primary (ionic) and secondary (coordination) valences correctly predicted the octahedral geometry for complexes like the hexaamminenickel(II) cation.
Subsequent research throughout the 20th century further refined our understanding. Spectroscopic and magnetic studies on compounds like hexaamminenickel(II) chloride and other salts provided critical data for the development of electronic structure theories. wikipedia.org Calorimetric methods were also employed to determine the ligand field splitting energies of the hexaamminenickel(II) ion. cdnsciencepub.com The investigation into the reactions of the hexaamminenickel(II) ion, for instance with acetone (B3395972), also contributed to the broader knowledge of the reactivity of these coordination compounds. acs.org
Fundamental Principles of Coordination Chemistry Applied to [Ni(NH₃)₆]I₂
The structure, bonding, and properties of hexaamminenickel(II) iodide are best understood through the lens of fundamental coordination chemistry principles. The [Ni(NH₃)₆]²⁺ cation is a classic example of a coordination entity, where the central nickel(II) ion is surrounded by and bonded to six ammonia ligands. ncert.nic.in
Ligand Field Theory and its Application to Octahedral Nickel(II) Systems
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory, incorporating aspects of molecular orbital theory to account for the covalent nature of metal-ligand bonds. For an octahedral nickel(II) complex, such as [Ni(NH₃)₆]²⁺, the central Ni²⁺ ion has a d⁸ electron configuration. askfilo.com
In the presence of the octahedral ligand field created by the six ammonia ligands, the five degenerate d-orbitals of the nickel ion split into two sets of different energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these sets is denoted as Δo or 10Dq. researchgate.net The magnitude of this splitting is influenced by the nature of the ligands. Ammonia is considered a relatively strong-field ligand, leading to a significant crystal field splitting. askfilo.com
The eight d-electrons of the Ni²⁺ ion fill these orbitals according to Hund's rule and the Aufbau principle. For a d⁸ configuration in an octahedral field, the electronic arrangement will be t₂g⁶ eg². This configuration results in two unpaired electrons in the eg orbitals, making octahedral nickel(II) complexes like [Ni(NH₃)₆]²⁺ paramagnetic. wikipedia.orgmdpi.com The electronic transitions between these d-orbitals are responsible for the characteristic color of the complex. The absorption of light in the visible region promotes an electron from a lower energy d-orbital to a higher energy one. libretexts.org The specific energies of these transitions can be predicted and analyzed using Tanabe-Sugano diagrams for d⁸ systems. kyoto-u.ac.jp
Table 1: Electronic Properties of Hexaamminenickel(II) Cation
| Property | Description | Reference |
|---|---|---|
| Central Metal Ion | Nickel(II) | docbrown.info |
| Electron Configuration | d⁸ | askfilo.com |
| Geometry | Octahedral | docbrown.info |
| Ligand Field | Strong | askfilo.com |
| d-orbital Splitting | t₂g⁶ eg² | researchgate.net |
| Unpaired Electrons | 2 | wikipedia.org |
| Magnetic Property | Paramagnetic | wikipedia.org |
Coordination Number and Geometry Considerations for Nickel(II) Ammine Complexes
The coordination number of a central metal ion is the number of ligand atoms directly bonded to it. ncert.nic.in In the [Ni(NH₃)₆]²⁺ cation, the nickel(II) ion is directly bonded to the nitrogen atoms of six ammonia ligands, resulting in a coordination number of 6. ncert.nic.indocbrown.info This is a very common coordination number for nickel(II) complexes. researchgate.net
The spatial arrangement of these six ligands around the central nickel ion defines the coordination polyhedron. For a coordination number of 6, the most common geometry is octahedral, which is the case for [Ni(NH₃)₆]²⁺. ncert.nic.indocbrown.inforesearchgate.net In this arrangement, the six ammonia ligands can be visualized as being at the vertices of an octahedron with the nickel ion at the center. ibchem.com While nickel(II) can also form complexes with other coordination numbers, such as 4 (leading to tetrahedral or square planar geometries) and 5 (resulting in trigonal bipyramidal or square pyramidal geometries), the hexaammine complex is a prime example of stable octahedral coordination. researchgate.netbuffalostate.edu The formation of the hexaammine complex from the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, is a classic example of a ligand exchange reaction where the coordination number of 6 and the octahedral geometry are retained. docbrown.info
Table 2: Structural Properties of the Hexaamminenickel(II) Cation
| Property | Value/Description | Reference |
|---|---|---|
| Central Metal Ion | Ni²⁺ | docbrown.info |
| Ligands | 6 x NH₃ | wikipedia.org |
| Coordination Number | 6 | ncert.nic.in |
| Geometry | Octahedral | docbrown.inforesearchgate.net |
| Point Group (idealized) | Oₕ |
Nature of Metal-Ligand Bonding in Hexaamminenickel(II) Cations
The bonding between the nickel(II) ion and the ammonia ligands in the [Ni(NH₃)₆]²⁺ cation is best described as a coordinate covalent bond, also known as a dative bond. ibchem.com In this type of bond, both electrons in the shared pair are donated by one of the atoms, in this case, the nitrogen atom of the ammonia ligand. Each ammonia molecule has a lone pair of electrons on the nitrogen atom, which it donates to an empty hybrid orbital of the nickel(II) ion.
From a molecular orbital theory perspective, the formation of the complex involves the overlap of the filled lone-pair orbitals of the six ammonia ligands with the empty hybrid orbitals of the Ni²⁺ ion (specifically, the sp³d² hybrid orbitals). This results in the formation of six sigma (σ) bonding molecular orbitals and six corresponding antibonding molecular orbitals. The lone pair electrons from the ammonia ligands fill the bonding molecular orbitals, creating the stable complex. The d-orbitals of the nickel that are not involved in sigma bonding (the t₂g set and the eg* antibonding orbitals) are where the d-electrons reside, and the splitting of these orbitals is described by Ligand Field Theory. researchgate.net
Studies have shown that there is a significant transfer of electron density from the ligands to the metal ion. acs.org The successive replacement of water ligands with ammonia ligands in the coordination sphere of nickel(II) leads to an increase in the stabilization energy of the complex. acs.orgresearchgate.net This stabilization is associated with a greater extent of ligand-to-metal charge transfer. acs.org
Structure
2D Structure
Properties
IUPAC Name |
azane;nickel(2+);diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis and Preparation of Hexaamminenickel Ii Iodide
Optimized Synthetic Methodologies for [Ni(NH₃)₆]I₂
The synthesis of hexaamminenickel(II) iodide typically involves the reaction of a nickel(II) salt with ammonia (B1221849) in an aqueous solution. The general principle relies on the displacement of water molecules in the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺, by ammonia ligands. scribd.com
Precipitation from Aqueous Solutions and Control of Reaction Parameters
A common and effective method for synthesizing hexaamminenickel(II) iodide is through precipitation from an aqueous solution. This process begins with dissolving a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in water. rsc.org To this aqueous solution of the hexaquanickel(II) ion, a concentrated ammonia solution is added, leading to the formation of the more stable hexaamminenickel(II) complex. scribd.comrsc.org The reaction can be represented by the following equation:
[Ni(H₂O)₆]²⁺(aq) + 6NH₃(aq) → [Ni(NH₃)₆]²⁺(aq) + 6H₂O(l) rsc.org
To precipitate the hexaamminenickel(II) iodide, a source of iodide ions, such as potassium iodide (KI) or sodium iodide (NaI), is introduced to the solution. The relatively low solubility of [Ni(NH₃)₆]I₂ in the aqueous ammonia solution leads to its precipitation as a crystalline solid.
Several reaction parameters must be carefully controlled to optimize the yield and purity of the product. These include:
Concentration of Reactants: The concentrations of the nickel(II) salt and ammonia solution influence the rate of complex formation and the completeness of the reaction. A sufficient excess of ammonia is typically used to ensure the complete conversion of the aquo complex to the ammine complex.
Temperature: The reaction is often carried out at room temperature or slightly below, as elevated temperatures can increase the rate of side reactions or decomposition. Cooling the solution, for instance in an ice bath, can enhance the precipitation of the product. youtube.com
pH of the Solution: The pH of the reaction mixture must be maintained in the basic range to ensure the predominance of the hexaamminenickel(II) complex. Ammonia itself acts as a base, but the pH can be further adjusted if necessary.
Rate of Addition of Reagents: The slow addition of the ammonia solution and the iodide salt solution can promote the formation of larger, more well-defined crystals, which are easier to isolate and purify.
Purification and Isolation Techniques for Crystalline [Ni(NH₃)₆]I₂
Once the precipitation is complete, the crystalline hexaamminenickel(II) iodide must be isolated and purified. Standard laboratory techniques are employed for this purpose:
Filtration: The solid product is separated from the mother liquor using vacuum filtration. This is a rapid method that helps to remove most of the soluble impurities.
Washing: The collected crystals are washed with appropriate solvents to remove any remaining impurities. A common washing procedure involves using small portions of cold, concentrated ammonia solution to minimize dissolution of the product, followed by a volatile organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying. youtube.com
Drying: The purified crystals are then dried to remove any residual solvent. This can be achieved by air-drying, drying in a desiccator over a suitable drying agent, or gently heating at a low temperature (e.g., 50°C) on a hot plate. youtube.com
The purity of the final product can be assessed through various analytical techniques, including elemental analysis and spectroscopic methods such as FT-IR and UV-Visible spectroscopy. scribd.com
Decomposition Pathways of Hexaamminenickel(II) Halides to Lower Ammine Species
Hexaamminenickel(II) halides, including the iodide salt, are known to undergo thermal decomposition, leading to the formation of lower ammine complexes. This process involves the stepwise loss of ammonia molecules.
Thermal Decomposition to Diamminenickel(II)iodide and Other Intermediates
The thermal decomposition of [Ni(NH₃)₆]I₂ proceeds through a series of intermediates, with the composition of the final product depending on the temperature and pressure conditions. A significant step in this decomposition is the formation of diaminenickel(II) iodide, [Ni(NH₃)₂]I₂. researchgate.netrsc.org
Studies have shown that heating hexaamminenickel(II) halides in a vacuum or under controlled atmospheric conditions leads to the sequential release of ammonia. researchgate.net For instance, the decomposition of hexaamminenickel(II) chloride and bromide has been shown to proceed in a three-step process, yielding the diammine and monoammine complexes before the final nickel(II) dihalide. researchgate.net A similar pathway is expected for the iodide analogue.
The decomposition can be represented by the following general equations:
[Ni(NH₃)₆]I₂ (s) → [Ni(NH₃)₂]I₂ (s) + 4NH₃ (g) researchgate.net [Ni(NH₃)₂]I₂ (s) → NiI₂ (s) + 2NH₃ (g)
The ammonia dissociation pressure for the equilibrium between hexaamminenickel(II) iodide and diaminenickel(II) iodide has been studied, providing thermodynamic data for this decomposition step. rsc.org
Structural Analogies in Decomposition Processes
The decomposition of hexaamminenickel(II) halides to their corresponding diammine complexes exhibits interesting structural analogies. lookchem.com The crystal structures of the diammine nickel(II) halides, Ni(NH₃)₂X₂ (where X = Cl, Br, I), have been characterized. researchgate.net These compounds contain infinite chains of edge-sharing octahedra, with the formula ∞[NiX₄/₂(NH₃)₂]. lookchem.com
The arrangement of these chains differs between the different halide compounds. For instance, diaminenickel(II) chloride and one modification of the bromide and iodide salts adopt the Cd(NH₃)₂Cl₂ structure type. researchgate.net However, upon annealing, the bromide and iodide can undergo an irreversible structural rearrangement to a new modification. lookchem.com This highlights the influence of the halide ion on the crystal packing and stability of the resulting diammine complexes.
Exploring Novel Synthetic Approaches for Nickel(II) Ammine Complexes
While the precipitation method is well-established for hexaamminenickel(II) iodide, research continues to explore novel synthetic approaches for nickel(II) ammine and related complexes. These efforts are often driven by the desire to create complexes with specific properties for applications in areas such as catalysis and materials science. lookchem.comrsc.org
Some of the explored avenues include:
Template Synthesis: This approach involves using a metal ion, such as Ni(II), to organize and direct the reaction of organic ligands to form a specific complex. This method has been used to synthesize complex nickel(II) species like (semisepulchrate)nickel(2+). acs.org
Synthesis of Complexes with Novel Ligands: Researchers are actively designing and synthesizing new ligands to coordinate with nickel(II). These can include N-alkyl dipyridylaldimine ligands, which form chloro-bridged dinuclear Ni(II) complexes that have shown activity as ethylene (B1197577) oligomerization catalysts. rsc.org Other examples include the synthesis of Ni(II) complexes with heterocyclic azo-imine ligands and azo-Schiff base ligands. chemrevlett.com
Oxidative Dehydrogenation: In some cases, the reaction conditions can lead to unexpected transformations of the ligands. For example, the synthesis of a Ni(II) complex with a tetradentate diamide-diamine ligand in the presence of air resulted in the oxidative dehydrogenation of the amine groups. researchgate.net
Reactions with Different Nickel Precursors: Novel nickel(II) complexes have also been synthesized by reacting ligands with different nickel starting materials, such as Ni(NO₃)₂·6H₂O. bohrium.com
Cryo-synthesis and Reactions in Non-Aqueous Media
The synthesis of hexaamminenickel(II) iodide, [Ni(NH₃)₆]I₂, under cryogenic conditions in non-aqueous media represents an advanced method designed to produce high-purity, crystalline material while avoiding the complexities of aqueous chemistry, such as the formation of hydrated byproducts. Liquid ammonia is the most widely studied and utilized non-aqueous ionizing solvent for this type of synthesis due to its unique properties. libretexts.org
The primary advantage of using a non-aqueous solvent like liquid ammonia is the ability to facilitate reactions that are not feasible in aqueous solutions, particularly for the synthesis of moisture-sensitive compounds. numberanalytics.com Liquid ammonia serves a dual role as both the solvent and the ligand source, complexing with the nickel(II) ion to form the stable hexaammine cation, [Ni(NH₃)₆]²⁺. scribd.com The low temperatures required to maintain ammonia in its liquid state (boiling point -33.5 °C) create cryogenic conditions that favor the stability of the resulting complex. chemlkouniv.com
Research has shown that most iodide salts are highly soluble in liquid ammonia, a key factor that facilitates metathesis (double displacement) reactions. chemlkouniv.comresearchgate.net In a typical cryo-synthesis, a soluble nickel(II) salt, such as nickel(II) chloride, is dissolved in liquid ammonia at low temperatures (e.g., -77.5 °C to -33.5 °C). chemlkouniv.com An iodide source, like ammonium (B1175870) iodide, is then introduced. The strong affinity of the nickel(II) ion for ammonia ligands drives the formation of the [Ni(NH₃)₆]²⁺ complex, leading to the precipitation of the less soluble hexaamminenickel(II) iodide salt from the solution.
Alternatively, the direct reaction of nickel(II) iodide with liquid ammonia provides a more direct route, where the solvent itself acts as the ligand to form the final product. The low-temperature environment is crucial for minimizing side reactions and ensuring the formation of the fully coordinated hexaammine complex. preprints.orgresearchgate.net
Table 1: Physical Properties of Liquid Ammonia as a Reaction Medium
| Property | Value | Significance in Synthesis |
|---|---|---|
| Boiling Point | -33.5 °C | Enables cryogenic reaction conditions, enhancing product stability. chemlkouniv.com |
| Freezing Point | -77.7 °C | Defines the operational low-temperature range for cryo-synthesis. chemlkouniv.com |
| Dielectric Constant | 22 (at -34 °C) | Lower than water, affecting salt solubility and favoring precipitation of the target complex. chemlkouniv.com |
| Nature | Protic, Ionizing | Can dissolve ionic reactants and supports metathesis reactions. libretexts.orgchemlkouniv.com |
Table 2: Representative Cryo-synthesis Reaction Details
| Parameter | Description |
|---|---|
| Reactants | Nickel(II) chloride (NiCl₂), Ammonium iodide (NH₄I) |
| Solvent/Ligand | Anhydrous Liquid Ammonia (NH₃) |
| Reaction Type | Metathesis and Complexation |
| Temperature | -77.5 °C to -33.5 °C |
| Mechanism | NiCl₂(s) + 2NH₄I(solv) + 6NH₃(l) → [Ni(NH₃)₆]I₂(s)↓ + 2NH₄Cl(solv) |
| Product Isolation | Filtration at low temperature followed by evaporation of residual ammonia. |
Detailed research findings indicate that the use of low temperatures diminishes the kinetic energy of reactants, allowing for greater control over the reaction and promoting the formation of well-ordered crystalline products. preprints.org The resulting hexaamminenickel(II) iodide is typically a lavender or violet-colored crystalline solid, reflecting the octahedral coordination environment of the nickel(II) center. rsc.orgscribd.com This non-aqueous, low-temperature approach is a cornerstone for preparing high-purity anhydrous ammine complexes of transition metals. researchgate.net
Crystallographic and Structural Elucidation of Hexaamminenickel Ii Iodide
Single-Crystal X-ray Diffraction Analysis of [Ni(NH₃)₆]I₂
Single-crystal X-ray diffraction stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing the structure of [Ni(NH₃)₆]I₂.
At room temperature, Hexaamminenickel(II) iodide crystallizes in a cubic system, which is characteristic of many hexaammine metal halides. d-nb.inforesearchgate.net The crystal structure belongs to the face-centered cubic (Fm-3m) space group, a highly symmetric arrangement. d-nb.infoaip.org This structure is isotypic with K₂[PtCl₆]. researchgate.net The unit cell parameter, 'a', for [Ni(NH₃)₆]I₂ has been determined to be 10.8999 Å. d-nb.info
A phase transition has been observed at approximately 20 K. Below this temperature, the crystal lattice undergoes a distortion from cubic to trigonal symmetry, accompanied by a doubling of the primitive cell. aip.orgresearchgate.net For a deuterated sample, this transition temperature was found to be 26.5 ± 0.3 K. aip.orgresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Unit Cell Parameter (a) | 10.8999(Å) |
| Isotypic Compound | K₂[PtCl₆] |
The single-crystal X-ray diffraction data reveals that the nickel(II) ion is centrally located and coordinated by six ammonia (B1221849) (NH₃) molecules. These six ligands surround the Ni²⁺ ion in a symmetrical octahedral geometry. shaalaa.comvaia.comlibretexts.org The Ni-N bond distance has been reported as 2.172(2) Å. d-nb.info
According to Valence Bond Theory, the nickel atom in the +2 oxidation state ([Ar] 3d⁸) undergoes d²sp³ hybridization by utilizing its outer 4s, 4p, and 4d orbitals to accommodate the lone pairs from the six ammonia ligands. shaalaa.com This hybridization results in the observed octahedral arrangement. shaalaa.comquora.com The [Ni(NH₃)₆]²⁺ cation possesses a nearly regular octahedral structure, with N-Ni-N bond angles close to the ideal 90 degrees. researchgate.net
| Parameter | Value |
|---|---|
| Coordination Geometry | Octahedral |
| Central Ion | Ni²⁺ |
| Ligands | 6 x NH₃ |
| Ni-N Bond Distance | 2.172(2) Å d-nb.info |
| Hybridization (VBT) | d²sp³ shaalaa.com |
The crystal lattice of [Ni(NH₃)₆]I₂ is composed of discrete [Ni(NH₃)₆]²⁺ cations and iodide (I⁻) anions. d-nb.info These ions are held together by electrostatic forces. In addition to these primary ionic interactions, hydrogen bonding plays a significant role in the crystal packing.
Infrared spectroscopy studies have shown the presence of N-H···I⁻ hydrogen bonds. capes.gov.br The strength of these hydrogen bonds is influenced by the acceptor strength of the anion. capes.gov.br In the series of hexamminenickel(II) halides, the hydrogen bond strength follows the order Cl⁻ > Br⁻ = I⁻. capes.gov.br The hydrogen atoms of the ammonia ligands are dynamically disordered, and a definitive model of the hydrogen bonding network is best achieved through neutron diffraction studies. d-nb.info
Powder X-ray Diffraction (PXRD) for Phase Analysis and Structural Refinement
Powder X-ray diffraction is a powerful technique for identifying crystalline phases and for refining crystal structure parameters, especially when single crystals are not available.
Rietveld refinement is a method used to analyze powder diffraction data by fitting a calculated diffraction pattern to the experimental data. This allows for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. Studies on polycrystalline [Ni(NH₃)₆]I₂ have utilized Rietveld refinement to confirm the cubic Fm-3m structure and to obtain precise lattice parameters. d-nb.info The analysis of PXRD patterns is crucial for studying the products of thermal decomposition and for monitoring phase transitions. d-nb.inforesearchgate.net
| Parameter | Value |
|---|---|
| Formula | [Ni(NH₃)₆]I₂ |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| a (Å) | 10.8999(3) |
| Ni@N distance (Å) | 2.172(2) |
Neutron Diffraction Studies of Ammonia Molecular Dynamics and Orientational Ordering
While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly sensitive to the positions of lighter atoms like hydrogen. This makes it an invaluable tool for studying the details of the ammonia ligands in [Ni(NH₃)₆]I₂.
Neutron scattering techniques have been employed to investigate both the crystal structure and the rotational dynamics of the ammonia groups. aip.org These studies have confirmed the phase transition near 20 K, which involves the orientational ordering of the NH₃ groups. aip.orgresearchgate.net Above the transition temperature, the motion of the ammonia groups is best described as one-dimensional rotational diffusion around their trigonal axis. aip.org As the temperature approaches the transition point, increasing orientational correlations are observed. aip.org At low temperatures, the NH₃ groups exhibit one-dimensional tunneling motions. aip.org The energy splitting of the librational ground state due to this tunneling was determined to be 0.0634±0.0014 meV. aip.org These rotational effects have also been observed in other nickel hexaammine salts. mdpi.com
Structural Transformations and Phase Transitions in Hexaamminenickel(II)iodide
Hexaamminenickel(II) iodide, [Ni(NH₃)₆]I₂, is a coordination complex that exhibits fascinating structural changes in response to variations in temperature and pressure. At ambient conditions, it possesses a high-symmetry cubic crystal structure. However, this stable arrangement undergoes significant transformations, leading to lower-symmetry phases with distinct physical properties. These transitions are primarily driven by the orientational ordering of the ammonia (NH₃) ligands surrounding the central nickel ion.
Temperature-Dependent Structural Rearrangements
Hexaamminenickel(II) iodide undergoes a significant structural phase transition at cryogenic temperatures. researchgate.net This transformation is not a chemical decomposition but a physical rearrangement of the crystal lattice. Research utilizing neutron scattering techniques has been pivotal in elucidating the nature of this change.
The high-temperature phase of [Ni(NH₃)₆]I₂ has a cubic crystal structure, belonging to the space group Fm3m. researchgate.net As the compound is cooled, a phase transition occurs near 20 K. This transition is characterized by the orientational ordering of the NH₃ groups, which are dynamic at higher temperatures. researchgate.net This ordering process is accompanied by a distortion of the crystal lattice from cubic to a lower-symmetry trigonal structure. researchgate.netresearchgate.net Studies on a deuterated sample of the compound, [Ni(ND₃)₆]I₂, revealed a similar transition at a slightly higher temperature of 26.5 ± 0.3 K, indicating an isotopic effect on the transition temperature. researchgate.net The transition results in a doubling of the primitive cell volume. researchgate.net
| Parameter | High-Temperature Phase | Low-Temperature Phase |
| Crystal System | Cubic | Trigonal |
| Space Group | Fm3m | - |
| Transition Temperature (Tc) | - | ~20 K |
| Driving Mechanism | - | Orientational ordering of NH₃ groups |
Data sourced from multiple studies. researchgate.netresearchgate.net
Pressure-Induced Phase Transitions and Resulting Low-Symmetry Structures (e.g., Trigonal)
In addition to temperature, pressure is a critical variable that can induce structural transformations in Hexaamminenickel(II) iodide. High-pressure infrared spectroscopy studies have shown that the compound undergoes a phase transition at approximately 23 kbar. researchgate.net This transition is detected by observable changes in the vibrational spectra, specifically the splitting of vibrational bands, which signals a change in the local symmetry around the atoms.
The high-pressure phase of [Ni(NH₃)₆]I₂ is characterized by a simpler spectrum compared to the corresponding chloride and bromide analogues under pressure. The observed splitting pattern is consistent with a transition to a trigonal structure. researchgate.net This suggests that, similar to the temperature-induced transition, the application of pressure forces the ammonia ligands into a more ordered arrangement, resulting in a lower-symmetry lattice.
| Parameter | Ambient Pressure Phase | High-Pressure Phase |
| Crystal System | Cubic | Trigonal |
| Transition Pressure (Pc) | - | ~23 kbar |
| Evidence | - | Splitting of vibrational bands in IR spectra |
Data sourced from high-pressure infrared spectroscopy studies. researchgate.net
Analysis of Lattice Distortions at Critical Temperatures
The phase transition in Hexaamminenickel(II) iodide at its critical temperature (Tc ≈ 20 K) involves a distinct distortion of the crystal lattice. The transformation from the high-symmetry cubic (Fm3m) phase to the low-symmetry trigonal phase is a direct consequence of the cooperative ordering of the NH₃ ligands. researchgate.netresearchgate.net
Spectroscopic analysis provides insight into the mechanism of this distortion. Studies have shown that the symmetric -NH₃ bending mode softens considerably as the temperature approaches the transition point from above. researchgate.net This phenomenon indicates that this particular vibrational mode is coupled to a soft librational (torsional oscillation) mode of the ammonia groups. researchgate.netresearchgate.net The slowing down and eventual freezing of these librational motions at the critical temperature drives the static, orientational ordering of the NH₃ groups, which in turn causes the distortion of the entire crystal lattice. This coupling between the electronic and vibrational states is a key feature of the phase transition in this compound. The resulting static distortion is what defines the lower-symmetry trigonal structure observed below 20 K. researchgate.net
Spectroscopic Characterization of Hexaamminenickel Ii Iodide: Electronic Structure and Vibrational Dynamics
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and dynamic aspects of [Ni(NH₃)₆]I₂. These methods allow for the detailed analysis of molecular vibrations, providing information on bonding, symmetry, and phase transitions.
The vibrational spectrum of hexaamminenickel(II) iodide is characterized by modes arising from the internal vibrations of the ammonia (B1221849) ligands and the vibrations of the Ni-N bonds. e-bookshelf.de A vibrational analysis assuming a D₃d point group symmetry for the complex ion allows for the classification of these modes. doi.org
The internal ammonia (NH₃) vibrations include stretching, deformation, and rocking modes. e-bookshelf.de The N-H stretching frequencies in the complex are typically lower than those in the free ammonia molecule due to the weakening of the N-H bond upon coordination to the nickel ion. e-bookshelf.de Conversely, the NH₃ deformation and rocking modes shift to higher frequencies upon coordination. e-bookshelf.de The NH₃ rocking frequency is particularly sensitive to the strength of the metal-ligand bond. e-bookshelf.de
The metal-ligand vibrational modes involve the stretching of the Ni-N bonds. In the octahedral [Ni(NH₃)₆]²⁺ ion, two Raman-active Ni-N stretching modes, A₁g and E_g, are typically observed. e-bookshelf.de The point-mass model, which treats the NH₃ ligand as a single particle, has been successfully used to approximate and calculate the force constants for these metal-ligand vibrations. doi.org
Table 1: Assignment of Key Vibrational Modes in Hexaamminenickel(II) Iodide
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| NH₃ Stretching | 3000-3400 | IR, Raman |
| NH₃ Deformation | 1000-1650 | IR, Raman |
| NH₃ Rocking | 590-950 | IR, Raman |
Note: The exact frequencies can vary depending on the specific crystalline environment and temperature.
Hexaamminenickel(II) iodide undergoes a phase transition at approximately 23 kbar, which can be monitored through changes in its vibrational spectra. researchgate.netacs.org This transition is detected by the splitting of vibrational bands, indicating a change to a structure of lower symmetry. researchgate.netacs.org The high-pressure phase of the iodide exhibits simpler splitting patterns consistent with a trigonal structure. researchgate.netacs.org
Neutron scattering studies have shown that the phase transition near 20 K involves the orientational ordering of the ammonia groups and is accompanied by a distortion of the crystal lattice from cubic (Fm3m) to trigonal symmetry, with a doubling of the primitive cell. researchgate.net For a deuterated sample, this transition occurs at 26.5 ± 0.3 K. researchgate.net
Furthermore, the symmetric NH₃ bending mode shows considerable softening (a decrease in frequency) as the phase transition is approached, which suggests it is coupled to a soft mode. researchgate.netacs.org This softening is an important indicator of the dynamic processes leading to the structural change.
The temperature dependence of the Raman-active lattice modes in hexaamminenickel(II) iodide has been analyzed in terms of anharmonic coupling with a soft librational (torsional) mode. researchgate.netresearchgate.net This coupling between the vibrational modes is a key factor in the mechanism of the phase transition.
The soft mode behavior, where a particular vibrational mode frequency decreases significantly as the transition temperature is approached, is a hallmark of certain types of structural phase transitions. researchgate.netacs.orgresearchgate.net In [Ni(NH₃)₆]I₂, the softening of the symmetric NH₃ bending mode is indicative of its involvement in the lattice instability that drives the transition. researchgate.netacs.org Theoretical calculations suggest that changes in multipole forces between the complex ions as the temperature decreases lead to the depression of transverse acoustic modes through coupling with the librational doublet, which exhibits this soft-mode behavior. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides crucial information about the electronic structure of the [Ni(NH₃)₆]²⁺ cation, specifically the arrangement and energies of the d-electrons.
The [Ni(NH₃)₆]²⁺ ion has a d⁸ electron configuration in an octahedral ligand field. hhrc.ac.in The electronic spectrum is characterized by three spin-allowed d-d transitions from the ³A₂g ground state to the excited states ³T₂g, ³T₁g(F), and ³T₁g(P). hhrc.ac.inchegg.com These transitions are responsible for the pale blue color of the complex. docbrown.info
The observed absorption bands for [Ni(NH₃)₆]²⁺ are typically found at approximately 10,750 cm⁻¹, 17,500 cm⁻¹, and 28,200 cm⁻¹. chegg.comoup.com The energy of the lowest energy transition, ³A₂g → ³T₂g, directly corresponds to the ligand field splitting parameter, Δ_oct (or 10Dq). oup.comjcsp.org.pk For [Ni(NH₃)₆]²⁺, this value is approximately 10,750 cm⁻¹. oup.comjcsp.org.pk
The ligand field strength of ammonia (NH₃) is greater than that of water (H₂O) but weaker than that of ligands like ethylenediamine (B42938) (en). oup.comhuntresearchgroup.org.uk This is evident from the spectrochemical series, which arranges ligands according to their ability to cause d-orbital splitting. The position of the d-d absorption bands, and thus the color of the complex, is directly related to the magnitude of Δ_oct. huntresearchgroup.org.ukiitk.ac.in
Table 2: Electronic Transitions and Spectroscopic Parameters for [Ni(NH₃)₆]²⁺
| Transition | Observed Energy (cm⁻¹) | Spectroscopic Parameter | Value (cm⁻¹) |
|---|---|---|---|
| ³A₂g → ³T₂g | 10,750 | Δ_oct (10Dq) | 10,750 |
| ³A₂g → ³T₁g(F) | 17,500 | Racah Parameter (B) | ~880 |
Data compiled from various sources. chegg.comoup.com
The electronic absorption spectrum of hexaamminenickel(II) iodide is characteristic of a Ni(II) ion in an octahedral coordination environment. hhrc.ac.indalalinstitute.com The presence of three main absorption bands, as predicted by the Orgel diagram for a d⁸ system in an octahedral field, confirms this geometry. hhrc.ac.in
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. In the case of hexaamminenickel(II) iodide, [Ni(NH3)6]I2, EPR studies provide direct insight into the properties of the d8 nickel(II) center.
The [Ni(NH3)6]2+ complex cation is paramagnetic due to the electronic configuration of the central nickel(II) ion. wikipedia.org Nickel in the +2 oxidation state has a 3d8 configuration. blogspot.com In the octahedral crystal field created by the six ammonia ligands, the d-orbitals split into a lower energy t2g set and a higher energy eg set. blogspot.com For a d8 ion in an octahedral field, the electronic arrangement is t2g6 eg2. blogspot.com The two electrons in the eg orbitals are unpaired, resulting in a ground state with a total spin S=1. wikipedia.orgyoutube.com This presence of two unpaired electrons makes the complex paramagnetic. wikipedia.orgyoutube.comquora.comvaia.com
The ammonia (NH3) ligand, in this context, acts as a weak field ligand, meaning the crystal field stabilization energy is less than the energy required to pair the electrons. blogspot.com Consequently, the high-spin configuration with two unpaired electrons is favored. blogspot.com
The interaction of the unpaired electrons with the external magnetic field in an EPR experiment is described by the g-value. For [Ni(NH3)6]2+ in a perfectly octahedral environment at room temperature, an isotropic EPR signal is typically observed, characterized by a single g-value. aip.orgifpan.edu.pl This is because the high symmetry of the ligand field averages out any anisotropy. scielo.br However, at low temperatures, distortions from perfect octahedral symmetry can occur, leading to zero-field splitting (ZFS). ifpan.edu.plscielo.br
ZFS describes the lifting of the degeneracy of the spin states (MS levels) even in the absence of an external magnetic field. scielo.brmdpi.com For an S=1 system like Ni(II), this is primarily described by the axial (D) and rhombic (E) ZFS parameters. mdpi.comnih.gov In a truly octahedral environment, D and E are zero. scielo.br However, studies on [Ni(NH3)6]2+ doped into diamagnetic hosts like Cd(NH3)62 show a phase transition at low temperatures (Tc = 147 K), below which an axial distortion emerges, resulting in a non-zero D parameter. ifpan.edu.pl The g-value at room temperature was found to be 2.178, and the D parameter increased from approximately 0.4 cm-1 just below the transition temperature to 0.8 cm-1 at liquid nitrogen temperature. ifpan.edu.pl Other studies on related hexacoordinate Ni(II) complexes have reported similar g-values and significant D parameters, confirming that these values are highly sensitive to the local coordination geometry and symmetry. researchgate.net
| Complex | Temperature | g-Value | ZFS Parameter D (cm-1) | Reference |
|---|---|---|---|---|
| [Ni(NH3)6]2+ in Cd(NH3)62 | 290 K | g = 2.178 | ~0 | ifpan.edu.pl |
| [Ni(NH3)6]2+ in Cd(NH3)62 | < 147 K | Anisotropic | 0.4 | ifpan.edu.pl |
| [Ni(NH3)6]2+ in Cd(NH3)62 | 77 K | Anisotropic | 0.8 | ifpan.edu.pl |
| Ni(C3H4N2)62 | Not specified | g = 2.185 | 0.882 | researchgate.net |
The EPR spectrum of hexaamminenickel(II) iodide is highly dependent on temperature due to a structural phase transition. aip.orgaip.org At temperatures above this transition (e.g., > 45 K for the bromide salt), the complex exhibits a high-symmetry, perfectly octahedral ligand field. aip.org This results in an isotropic EPR spectrum, which consists of a single, sharp absorption line. aip.orgifpan.edu.pl
Below the characteristic transition temperature, the rotation of the ammonia ligands is quenched. aip.org This change in molecular motion leads to a distortion of the crystal lattice from cubic to a lower symmetry (trigonal for the iodide), which in turn lowers the symmetry of the ligand field around the Ni(II) ion. aip.orgaip.org Consequently, the EPR spectrum becomes anisotropic. aip.org This anisotropic spectrum is characterized by multiple lines, as the g-value and ZFS parameters are now dependent on the orientation of the complex with respect to the external magnetic field. For a powder sample, this results in a complex lineshape. In studies of [Ni(NH3)6]2+ doped into host lattices, the transition from an isotropic single line to a three-line spectrum characteristic of an anisotropic system was clearly observed. aip.org The analysis of such spectra, often through simulation, allows for the determination of the principal components of the g-tensor (gx, gy, gz) and the ZFS parameters (D and E), providing detailed information about the non-octahedral nature of the distorted complex. aip.orgosti.gov
Advanced Spectroscopic Probes for Structural Dynamics and Electronic States
Beyond conventional EPR, other advanced spectroscopic techniques provide deeper insights into the dynamic processes and vibrational states of [Ni(NH3)6]I2.
Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for investigating dynamic processes in molecules, such as ligand exchange and internal rotations. nih.gov By recording NMR spectra over a range of temperatures, it is possible to observe changes in the spectral lineshapes, such as broadening or coalescence of peaks. nsf.gov These changes can be analyzed to determine the rates and thermodynamic activation parameters of the dynamic processes occurring. nih.gov
In hexaamminenickel(II) complexes, a key dynamic process is the reorientation of the ammonia (NH3) ligands. aip.orgaip.org While EPR and neutron scattering have been the primary methods to study this motion in [Ni(NH3)6]I2, VT-NMR is a well-established technique for quantifying such molecular motions. aip.orgaip.orgnih.gov For paramagnetic complexes like [Ni(NH3)6]I2, the presence of unpaired electrons on the Ni(II) center significantly affects the NMR spectrum, causing large shifts (paramagnetic or contact shifts) and rapid nuclear relaxation, which often leads to very broad lines. kud.ac.in However, studying the temperature dependence of these broad signals can still provide information on molecular motion. researchgate.net For instance, as the temperature is lowered, the slowing of NH3 rotation from fast reorientation to a more hindered or frozen state would be expected to cause distinct changes in the proton or nitrogen NMR spectra, allowing for the characterization of the rotational dynamics.
Inelastic Neutron Scattering (INS) is an exceptionally sensitive probe for the vibrational and rotational dynamics of molecules, particularly those containing hydrogen atoms, due to hydrogen's large incoherent neutron scattering cross-section. mdpi.comosti.gov INS has been applied to [Ni(NH3)6]I2 to study the rotational dynamics of the ammonia groups. aip.org
These studies reveal a phase transition near 20 K. aip.org
Above the phase transition (>20 K): The NH3 groups undergo a motion best described as one-dimensional rotational diffusion about their trigonal axis. As the temperature approaches the transition point, orientational correlations between the groups increase. aip.org
Below the phase transition (<20 K): The crystal structure distorts from cubic to trigonal, and the NH3 groups become orientationally ordered. aip.org In this low-temperature phase, the groups perform one-dimensional tunneling motions. aip.org
The INS spectrum at low temperatures shows a splitting of the librational ground state. This tunnel splitting was determined to be 0.0634 ± 0.0014 meV, a value consistent with specific heat measurements. aip.org The INS data also allowed for the determination of the rotational barrier height for the NH3 rotors. researchgate.net These results provide a detailed picture of the potential energy surface governing the motion of the ammonia ligands and how it changes with the structural phase transition. aip.orgresearchgate.net
| Temperature Regime | Dominant NH3 Motion | Key Finding | Reference |
|---|---|---|---|
| > 20 K | 1D Rotational Diffusion | Increasing orientational correlations as T approaches 20 K. | aip.org |
| < 20 K | 1D Rotational Tunneling | Ground-state tunnel splitting of 0.0634 meV observed. | aip.org |
Theoretical and Computational Chemistry Studies on Hexaamminenickel Ii Iodide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for investigating the properties of hexaamminenickel(II) iodide, [Ni(NH₃)₆]I₂. These computational methods provide detailed insights into the electronic and molecular structure, vibrational properties, and bonding characteristics of the complex.
Prediction of Electronic and Molecular Structures
DFT calculations have been successfully used to predict the geometric parameters of the [Ni(NH₃)₆]²⁺ cation. Studies using the UX3LYP hybrid functional with a 6-311++G(d,p) basis set have been performed to examine the gas-phase structure of related paramagnetic six-coordinate nickel(II) complexes. For the hexaamminenickel(II) cation, the calculated Ni-N bond lengths are generally in good agreement with experimental data obtained from X-ray crystallography, although they are often slightly longer. For instance, one study reported a mean calculated Ni-N bond length of 2.205(3) Å, which is slightly longer than the crystallographically observed mean of 2.135(18) Å. The valence bond angles are typically reproduced with high accuracy, often within 1 degree of experimental values. These calculations confirm the octahedral geometry of the [Ni(NH₃)₆]²⁺ complex ion.
Table 1: Comparison of Calculated and Experimental Bond Lengths for [Ni(NH₃)₆]²⁺
| Parameter | Calculated (DFT/UX3LYP) | Experimental (X-ray Crystallography) |
| Mean Ni-N Bond Length (Å) | 2.205(3) | 2.135(18) |
Simulation of Vibrational Spectra and Normal Modes
Theoretical simulations of the vibrational spectra (infrared and Raman) of hexaamminenickel(II) iodide have been carried out to understand the dynamics of the complex. DFT calculations can predict the frequencies and intensities of the vibrational modes, which can then be compared with experimental spectra to aid in the assignment of the observed bands. These simulations have been instrumental in assigning the various vibrational modes, including the Ni-N stretching and the bending modes of the ammine ligands. For example, in similar hexaammine complexes, the symmetric metal-ligand stretching frequencies have been analyzed. The study of vibrational dynamics is also crucial for understanding phase transitions in these materials.
Table 2: Key Vibrational Modes in Hexaammine Complexes
| Vibrational Mode | Description |
| ν(Ni-N) | Nickel-Nitrogen stretching |
| δ(NH₃) | Ammonia (B1221849) bending (deformation) |
| ρ(NH₃) | Ammonia rocking |
Analysis of Bonding Characteristics and Charge Distribution
DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding and charge distribution within the hexaamminenickel(II) iodide complex. These analyses reveal the nature of the interaction between the nickel(II) ion and the ammonia ligands. It has been found through natural population analysis that the stability of such complexes is associated with the extent of ligand-to-metal charge transfer. The transferred electron density is primarily accommodated in the metal's 4s and 3d orbitals. This charge transfer from the nitrogen atoms of the ammonia ligands to the nickel center is a key feature of the coordinate covalent bond in this complex.
Ligand Field Theoretical Approaches and Angular Overlap Model (AOM)
Ligand Field Theory (LFT) and the Angular Overlap Model (AOM) are theoretical frameworks used to describe the electronic structure and properties of transition metal complexes like hexaamminenickel(II) iodide. These models focus on the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands.
Quantitative Interpretation of Electronic Spectra and Magnetic Data
Ligand Field Theory is particularly successful in interpreting the electronic absorption spectra and magnetic properties of coordination compounds. The electronic spectrum of the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, shows characteristic absorption bands in the visible and near-ultraviolet regions. These bands arise from electronic transitions between the d-orbital energy levels that are split by the octahedral field of the six ammonia ligands. The energy of these transitions can be used to determine the ligand field splitting parameter, Δo (or 10Dq), which is a measure of the strength of the interaction between the metal and the ligands. The magnetic properties of hexaamminenickel(II) iodide are also explained by LFT. The Ni²⁺ ion has a d⁸ electron configuration, and in an octahedral field, it has two unpaired electrons, leading to paramagnetism. The magnetic moment of the complex provides indirect evidence for the orbital energy levels. The Angular Overlap Model (AOM) offers a more quantitative approach by parameterizing the sigma- and pi-bonding interactions between the metal and ligand orbitals. This allows for a more detailed analysis of the d-orbital splitting and its relation to the electronic and magnetic properties.
Table 3: Electronic Transitions in [Ni(NH₃)₆]²⁺
| Transition | Energy (cm⁻¹) (approx.) |
| ³A₂g → ³T₂g | ~10,750 |
| ³A₂g → ³T₁g(F) | ~17,500 |
| ³A₂g → ³T₁g(P) | ~28,200 |
Thermodynamic Modeling of Phase Transitions and Disorder
Hexaamminenickel(II) iodide is known to undergo phase transitions at low temperatures, which involve changes in the crystal structure and the orientational ordering of the ammonia ligands. Thermodynamic modeling, in conjunction with experimental techniques like calorimetry and neutron scattering, is used to understand the nature of these transitions and the associated disorder.
Studies have shown that at room temperature, the [Ni(NH₃)₆]²⁺ complex ions are in a disordered state, with the ammonia ligands undergoing rapid reorientation. Upon cooling, the compound undergoes a phase transition to a more ordered, lower-symmetry structure. For hexaamminenickel(II) iodide, this transition from a cubic phase (Fm3m space group) to a trigonal or monoclinic low-temperature phase has been observed. Thermodynamic measurements, such as heat capacity, can pinpoint the temperature of these phase transitions and quantify the associated entropy changes. These experimental data can then be used to develop and validate theoretical models that describe the cooperative ordering phenomena and the nature of the disorder in the high-temperature phase.
Table 4: Phase Transition Data for Hexaamminenickel(II) Halides
| Compound | Transition Temperature (K) | High-Temperature Phase | Low-Temperature Phase |
| [Ni(NH₃)₆]I₂ | ~20 | Cubic (Fm3m) | Trigonal/Monoclinic |
| [Ni(NH₃)₆]Cl₂ | ~76 | Cubic (Fm3m) | Monoclinic |
| [Ni(NH₃)₆]Br₂ | ~45 | Cubic (Fm3m) | Monoclinic |
Note: Transition temperatures can vary slightly depending on the experimental conditions and sample purity.
Calculation of Molar Entropy and Heat Capacity Anomalies
The molar entropy and heat capacity of hexaamminenickel(II) iodide have been a subject of significant theoretical and experimental interest. The "third-law entropy," derived from calorimetric measurements, and the entropy derived from equilibrium studies can be compared to understand the degree of order within the crystal at absolute zero. rsc.org
The heat capacity of crystalline hexaamminenickel(II) iodide has been determined over a wide temperature range, from 10 K to 300 K using conventional adiabatic low-temperature calorimetry, and from 300 K to 550 K by differential scanning calorimetry. rsc.org Such measurements are crucial for calculating the standard molar entropy of the compound. The standard molar entropy (S°) represents the entropy content of one mole of a substance under standard state conditions. For hexaamminenickel(II) iodide, the agreement between the calorimetrically determined entropy (Scal) and the entropy derived from equilibrium studies (Seq) at 298.15 K suggests that the salt becomes completely ordered at 0 K. rsc.org
Heat capacity measurements can also reveal anomalies, such as lambda-point discontinuities, which are indicative of second-order phase transitions. stir.ac.uk These transitions are often associated with changes in the orientational disorder of molecules or ions within the crystal lattice, such as the rotation of the ammonia (NH₃) ligands. stir.ac.uk As the temperature decreases, the torsional oscillations of the NH₃ groups decrease. stir.ac.uk At very low temperatures, an anomalous contribution to the heat capacity may be observed, which is explained by quantum mechanical effects related to the splitting of the ground state torsional energy level. stir.ac.uk
| Thermodynamic Quantity | Value | Reference |
|---|---|---|
| Standard Molar Entropy (S°) of NH₃(g) | 192.45 J·K⁻¹·mol⁻¹ | you-iggy.comyou-iggy.com |
| Standard Molar Entropy (S°) of Ni²⁺(aq) | -128.9 J·K⁻¹·mol⁻¹ | you-iggy.com |
| Standard Molar Entropy (S°) of Ni(s) | 29.87 J·K⁻¹·mol⁻¹ | you-iggy.com |
Modeling of Ammonia Dissociation Pressures and Equilibrium Studies
The thermal decomposition of hexaamminenickel(II) iodide involves the dissociation of ammonia ligands. The equilibrium for this process can be represented as:
[Ni(NH₃)₆]I₂(s) ⇌ [Ni(NH₃)₂(s) + 4NH₃(g)
The ammonia dissociation pressure for the system involving diamminenickel(II) iodide and hexaamminenickel(II) iodide has been measured in the temperature range of 469 K to 503 K. rsc.org These experimental data are vital for thermodynamic modeling.
The equilibrium constant (Kp) for the dissociation is given by the partial pressure of ammonia (pNH₃). From the measured dissociation pressures, thermodynamic quantities such as the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the reaction can be determined.
Theoretical models can be employed to predict these dissociation pressures and understand the factors influencing the equilibrium. For instance, Density Functional Theory (DFT) calculations can be used to determine the bond energies within the complex, providing insight into the stability of the metal-ligand bonds. researchgate.netnih.gov It has been shown that the successive replacement of water ligands by ammonia ligands in nickel(II) complexes leads to an increase in stabilization energy. researchgate.netnih.gov
The study of ammonia dissociation is not limited to the iodide salt. Investigations into the thermal decomposition of hexaamminenickel(II) chloride and bromide have also been conducted, revealing that the deamination process can occur in multiple steps. researchgate.net
| System | Temperature Range (K) | Reference |
|---|---|---|
| Diamminenickel(II) iodide + Hexaamminenickel(II) iodide | 469 - 503 | rsc.org |
| Nickel(II) iodide + Diamminenickel(II) iodide | 490 - 523 | rsc.org |
Molecular Dynamics Simulations for Lattice and Ligand Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to investigate the dynamic behavior of atoms and molecules in materials like hexaamminenickel(II) iodide. These simulations can model the vibrations of the crystal lattice and the reorientational motions of the ammonia ligands.
Neutron scattering techniques have been used to study the crystal structures and the rotational dynamics of the ammonia groups in hexaamminenickel(II) iodide. researchgate.net These experimental results provide a basis for validating and refining the force fields used in MD simulations. It was found that the compound undergoes a phase transition near 20 K, which involves the orientational ordering of the ammonia groups and a distortion of the crystal lattice from cubic to trigonal symmetry. researchgate.net
DFT calculations have been performed to examine the gas-phase structure of the [Ni(NH₃)₆]²⁺ cation. nih.gov These calculations provide information on bond lengths and angles, which are essential parameters for constructing accurate models for MD simulations. nih.gov For instance, the mean calculated Ni-N bond length in [Ni(NH₃)₆]²⁺ is 2.205(3) Å. nih.gov
MD simulations can elucidate the nature of ligand dynamics, such as the reorientation of the NH₃ groups. In similar systems like Ni(NH₃)₆₂, it has been observed that the reorientation of at least some of the NH₃ ligands remains fast even at low temperatures. researchgate.net This dynamic behavior can be critical in understanding the phase transitions and thermodynamic properties of these materials.
Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Hexaamminenickel(II) iodide | [Ni(NH₃)₆]I₂ |
| Diamminenickel(II) iodide | [Ni(NH₃)₂]I₂ |
| Ammonia | NH₃ |
| Hexaamminenickel(II) chloride | [Ni(NH₃)₆]Cl₂ |
| Hexaamminenickel(II) bromide | [Ni(NH₃)₆]Br₂ |
| Hexaamminenickel(II) nitrate (B79036) | Ni(NH₃)₆₂ |
Reactivity and Mechanistic Studies of Hexaamminenickel Ii Iodide
Ligand Substitution Reactions in Solution
Ligand substitution reactions in hexaamminenickel(II) complexes involve the replacement of one or more ammonia (B1221849) ligands by other molecules. scribd.com These reactions are fundamental to understanding the complex's behavior in different chemical environments.
Kinetic and Thermodynamic Aspects of Ammonia Exchange
The exchange of ammonia ligands in hexaamminenickel(II) ions with molecules from the surrounding solvent is a dynamic process. The kinetics of these reactions are influenced by the inherent lability of the nickel(II) center. libretexts.org In aqueous solutions, the hexaamminenickel(II) ion is formed by the displacement of water molecules from the hexaaquanickel(II) ion by ammonia. scribd.com This substitution is an equilibrium process, and the stability of the resulting complex is described by its stability constant. libretexts.org
The thermodynamic stability of nickel(II)-ammine complexes is significant, and they are generally considered low spin complexes. nailib.com The replacement of monodentate ligands like ammonia with multidentate ligands, known as the chelate effect, leads to a considerable increase in thermodynamic stability due to a favorable entropy change. libretexts.orglibretexts.org For instance, the substitution of six ammonia ligands with three bidentate ethylenediamine (B42938) ligands results in a more stable complex. libretexts.orgdocbrown.info
The rate of ligand substitution at a nickel(II) center is not solely dependent on the metal ion but is also influenced by the properties of the incoming ligand and the solvent. cdnsciencepub.com The general mechanism for ligand substitution at a solvated nickel(II) ion is considered to be a dissociative interchange mechanism, where the rate-determining step is the dissociation of a solvent molecule from the inner coordination sphere, followed by the rapid entry of the new ligand.
Influence of Solvent and Ligand Properties on Reaction Rates
The solvent plays a multifaceted role in the ligand substitution reactions of nickel(II) complexes. The rate of these reactions can be significantly affected by the solvent's donor ability, polarity, and steric properties. cdnsciencepub.com Studies in various nonaqueous solvents, such as dimethylformamide and acetonitrile, have shown that the solvent can influence the stability of the outer-sphere complex formed between the nickel(II) complex and the incoming ligand. cdnsciencepub.com This outer-sphere association is a precursor to the actual ligand exchange.
The properties of the entering ligand are also critical in determining the reaction rate. Factors such as the ligand's basicity, size, and chelate-forming ability come into play. nailib.com For example, the reaction rates for a series of substituted phenanthroline ligands with nickel(II) in dimethylformamide are influenced by the electronic nature of the substituents. cdnsciencepub.com Furthermore, the structure of the ligand, including the presence of bulky groups, can introduce steric hindrance that affects the rate of chelation. cdnsciencepub.com The interplay between the solvent and ligand properties creates a complex kinetic profile for ligand substitution at the nickel(II) center. researchgate.netacs.org
Thermal Decomposition Mechanisms and Products
The thermal decomposition of hexaamminenickel(II) iodide is a process that involves the stepwise loss of ammonia and results in the formation of various solid-state products. thermofisher.comfishersci.com Understanding this process is important for the synthesis of nickel-based materials.
Stepwise Ammonia Release and Formation of Stoichiometric Intermediates
The thermal decomposition of hexaamminenickel(II) halides, including the iodide salt, typically proceeds through a multi-step process characterized by the sequential release of ammonia molecules. d-nb.inforesearchgate.net Thermogravimetric analysis (TGA) of [Ni(NH₃)₆]I₂ shows that deammoniation is complete below 600 K. d-nb.info The process generally involves the formation of stoichiometric intermediates. d-nb.info For the analogous chloride and bromide complexes, a three-step process is observed, leading to the formation of diammine and monoammine intermediates before the final nickel(II) halide is produced. d-nb.inforesearchgate.netresearchgate.net The decomposition of hexaamminenickel(II) iodide to diammine nickel(II) iodide, Ni(NH₃)₂I₂, has been achieved by heating at 120°C in a vacuum. lookchem.com
The decomposition pathway can be represented by the following general reactions, with specific temperatures and intermediates varying based on the halide and reaction conditions:
[Ni(NH₃)₆]X₂ (s) → [Ni(NH₃)₂]X₂ (s) + 4NH₃ (g) researchgate.net
[Ni(NH₃)₂]X₂ (s) → [Ni(NH₃)]X₂ (s) + NH₃ (g) d-nb.info
[Ni(NH₃)]X₂ (s) → NiX₂ (s) + NH₃ (g) d-nb.info
The activation energies for these deamination steps can be determined using methods like isoconversional analysis, which often indicate the multi-step nature of these solid-state decomposition reactions. researchgate.net
Identification of Solid-State Decomposition Products (e.g., Nickel Oxides, Hydrogen Iodide)
The final solid-state products of the thermal decomposition of hexaamminenickel(II) iodide depend on the atmosphere in which the decomposition is carried out. In an inert atmosphere, the decomposition of the analogous halide complexes can lead to the formation of nano-sized metallic nickel. researchgate.netresearchgate.net However, safety data for hexaamminenickel(II) iodide indicates that thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), nickel oxides, and hydrogen iodide. thermofisher.comfishersci.com
The formation of nickel oxides suggests that in the presence of air or an oxidizing environment, the final product is not the simple nickel(II) halide but rather an oxide of nickel. researchgate.net For instance, the thermal decomposition of related nickel ammine complexes containing nitrate (B79036) or sulfate (B86663) anions results in the formation of nickel oxide (NiO). researchgate.netresearchgate.net The presence of iodide as the counter-ion introduces the possibility of forming hydrogen iodide upon decomposition, particularly if a source of protons is available. thermofisher.comfishersci.com
The table below summarizes the thermal decomposition products of hexaamminenickel(II) iodide under different conditions as inferred from safety data sheets and studies on analogous compounds.
| Decomposition Condition | Gaseous Products | Solid Products |
| Inert Atmosphere | Ammonia (NH₃) | Metallic Nickel (Ni) |
| Air/Oxidizing Atmosphere | Nitrogen Oxides (NOx), Hydrogen Iodide (HI) | Nickel Oxides (e.g., NiO) |
Chemical Stability and Reactivity in Diverse Environments
Hexaamminenickel(II) iodide is a stable solid under recommended storage conditions, which include keeping it in a dry, well-ventilated place and protected from light. thermofisher.comfishersci.com It is known to be stable in air for several hours. d-nb.info However, it is incompatible with oxidizing agents, and exposure to excess heat should be avoided. thermofisher.comfishersci.com
The reactivity of hexaamminenickel(II) iodide is largely dictated by the lability of the ammonia ligands and the redox properties of the nickel(II) center and the iodide anion. In solution, it can undergo ligand exchange reactions as previously discussed. The complex is generally soluble in water, but its solubility in aqueous ammonia solutions decreases with increasing free ammonia concentration. oup.com
While the nickel(II) oxidation state is the most common and stable for nickel, the potential for redox reactions exists, especially under harsh conditions or in the presence of strong oxidizing or reducing agents. docbrown.info The thermal decomposition studies, which can result in either metallic nickel or nickel oxides depending on the atmosphere, highlight the compound's reactivity at elevated temperatures. thermofisher.comfishersci.comresearchgate.net
The table below provides a summary of the chemical stability and reactivity of Hexaamminenickel(II) iodide.
| Environment/Condition | Stability/Reactivity |
| Storage | Stable under dry, dark conditions. thermofisher.comfishersci.com |
| Air Exposure | Stable for several hours. d-nb.info |
| Aqueous Solution | Dissolves and can undergo ligand exchange. scribd.com |
| Aqueous Ammonia | Solubility decreases with increasing ammonia concentration. oup.com |
| With Oxidizing Agents | Incompatible; potential for reaction. thermofisher.comfishersci.com |
| Elevated Temperatures | Decomposes, releasing ammonia and forming various solid products. d-nb.info |
Behavior with Oxidizing Agents
The hexaamminenickel(II) cation, [Ni(NH₃)₆]²⁺, can undergo redox reactions with strong oxidizing agents. The nature of the products and the reaction mechanism are dependent on the specific oxidant used and the reaction conditions.
A notable example is the reaction with permanganates. The synthesis of hexaamminenickel(II) permanganate (B83412), Ni(NH₃)₆₂, has been reported, highlighting the potential for an intramolecular redox reaction between the ammine ligands and the permanganate anion. mdpi.comresearchgate.net While the compound is reported to be relatively stable in the dark, it is prone to decomposition over time. researchgate.net The reaction of nickel(II) sulfate with ammonia and a saturated solution of potassium permanganate at low temperatures (below 5°C) yields blackish crystals of what is believed to be the dihydrate of Ni(NH₃)₆₂. mdpi.com This compound is soluble in dilute sulfuric acid without decomposition; however, in aqueous solutions, manganese oxide precipitates relatively quickly from the initially purple solution. mdpi.com This indicates a redox process where the permanganate ion is reduced.
The general reactivity of nickel ammine complexes with oxidizing agents often involves the oxidation of the coordinated ammonia molecules or the central nickel(II) ion. In some cases, high-valent nickel species such as Ni(III) and Ni(IV) can be generated, particularly with strong oxidants. shu.ac.ukrsc.orgacs.org For instance, the reaction of certain nickel(II) complexes with meta-chloroperbenzoic acid can lead to the formation of potent nickel(III)-oxyl species. shu.ac.uk While not specific to hexaamminenickel(II) iodide, these studies on related nickel complexes suggest that the interaction with strong oxidizing agents can be complex, potentially involving high-valent nickel intermediates.
Detailed mechanistic studies on the oxidation of hexaamminenickel(II) iodide by various oxidizing agents are not extensively documented in the literature. However, based on the behavior of related compounds, the likely reaction pathways would involve the oxidation of either the iodide anion to iodine or the ammine ligands. The presence of both a reducing anion (iodide) and oxidizable ligands (ammonia) makes the system susceptible to complex redox chemistry.
Table 1: Reactivity of Hexaamminenickel(II) Cation with Permanganate
| Reactant | Product | Observations |
| [Ni(NH₃)₆]²⁺ and MnO₄⁻ | Ni(NH₃)₆₂ | Formation of blackish crystals; relatively stable in the dark. mdpi.comresearchgate.net |
| Aqueous solution of Ni(NH₃)₆₂ | Manganese oxide | Precipitation from the initially purple solution. mdpi.com |
Photochemical Stability and Decomposition Pathways
Hexaamminenickel(II) iodide is known to be sensitive to light. fishersci.com The absorption of electromagnetic radiation can lead to the decomposition of the complex. The photochemical behavior is intrinsically linked to the electronic absorption spectrum of the complex.
The hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, in aqueous solution is pale blue and exhibits absorption bands in the UV-visible region. These absorptions correspond to d-d electronic transitions of the nickel(II) center. The electronic spectrum is a key factor in determining which wavelengths of light can initiate photochemical reactions.
While specific studies on the photochemical decomposition of hexaamminenickel(II) iodide are scarce, the general principles of transition metal complex photochemistry can provide insights. Upon absorption of light, the complex is promoted to an electronically excited state. This excited state can then undergo various deactivation processes, including chemical reactions leading to decomposition.
For related nickel(II) halide complexes, it has been shown that light can induce the photolysis of the nickel-halide bond. This process can lead to the formation of a nickel(I) species and a halogen radical. Although this has been demonstrated for other nickel complexes, a similar pathway could be envisioned for hexaamminenickel(II) iodide, where irradiation could lead to the homolytic cleavage of the Ni-N bond or involve the iodide counter-ion.
The hazardous decomposition products upon exposure to conditions like excess heat and light are reported to include nitrogen oxides (NOx), nickel oxides, and hydrogen iodide. fishersci.com The formation of these products suggests that the photochemical decomposition pathway involves the breakdown of the ammine ligands and the release of the iodide ion.
Photoexcitation: The [Ni(NH₃)₆]²⁺ complex absorbs a photon, leading to an electronically excited state.
Ligand Dissociation/Redox Processes: The excited state undergoes reactions such as the dissociation of ammine ligands or electron transfer processes involving the nickel center and the ligands or counter-ions.
Formation of Final Products: Subsequent reactions of the initial photoproducts lead to the formation of stable decomposition products like nickel oxides and nitrogen-containing species.
Further detailed mechanistic studies, including the identification of transient intermediates using techniques like flash photolysis, would be necessary to fully elucidate the specific photochemical decomposition pathways of hexaamminenickel(II) iodide. scribd.comamanote.commjfbhatkuli.org
Table 2: Summary of Known Photochemical Properties
| Property | Description |
| Light Sensitivity | The compound is known to be unstable upon exposure to light. fishersci.com |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), nickel oxides, hydrogen iodide. fishersci.com |
| Absorption Spectrum | The [Ni(NH₃)₆]²⁺ ion absorbs light in the UV-visible region, which can initiate photochemical reactions. |
Advanced Research Topics and Potential Applications of Hexaamminenickel Ii Iodide
Role in Ammonia (B1221849) Storage and Release Technologies
The ability of Hexaamminenickel(II) iodide to reversibly bind and release ammonia makes it a candidate for solid-state ammonia storage, a critical technology for ammonia's use as a hydrogen carrier and carbon-free fuel.
The storage and release of ammonia in Hexaamminenickel(II) iodide are governed by the equilibrium between the solid and gaseous ammonia. The process involves the reversible desorption of ammonia upon heating, which can be represented by the following reaction:
[Ni(NH₃)₆]I₂(s) ⇌ [Ni(NH₃)₂]I₂(s) + 4NH₃(g)
Thermodynamic studies have been conducted to quantify the energetics of this process. The ammonia dissociation pressure over a mixture of hexaamminenickel(II) iodide and diamminenickel(II) iodide has been measured at various temperatures. This data allows for the determination of key thermodynamic parameters.
| Temperature (K) | Dissociation Pressure (P/kPa) |
| 469.3 | 29.89 |
| 475.9 | 40.52 |
| 483.5 | 56.59 |
| 488.9 | 71.86 |
| 495.7 | 96.12 |
| 503.2 | 129.72 |
Data sourced from a thermodynamic study of the NiI₂ + NH₃ system.
From the relationship between the dissociation pressure and temperature, as described by the van't Hoff equation, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the desorption reaction can be calculated. These values are crucial for designing and operating ammonia storage systems. For the decomposition of hexaamminenickel(II) iodide to diamminenickel(II) iodide, the process is endothermic, requiring heat input to release the ammonia. The positive entropy change reflects the release of gaseous ammonia molecules, leading to an increase in disorder.
While detailed kinetic studies providing specific rate constants for ammonia adsorption and desorption are not extensively available, the re-ammoniation process is known to occur readily at room temperature. The thermal desorption of ammonia from the broader family of nickel halide hexaammines, including the iodide, generally proceeds in a stepwise manner. The onset temperature for the initial desorption step for [Ni(NH₃)₆]I₂ is approximately 353 K.
The cycling of ammonia uptake and release induces significant structural transformations in the solid material. Upon heating, Hexaamminenickel(II) iodide undergoes a three-step decomposition process, releasing ammonia to form diamminenickel(II) iodide, followed by monoamminenickel(II) iodide, and finally anhydrous nickel(II) iodide at higher temperatures.
The crystal structure of the initial compound, Hexaamminenickel(II) iodide, features isolated [Ni(NH₃)₆]²⁺ octahedral cations and I⁻ anions. During the first major desorption step, four molecules of ammonia are released, leading to the formation of diamminenickel(II) iodide, [Ni(NH₃)₂]I₂. The structure of this diammine phase consists of infinite chains of edge-sharing [NiI₄(NH₃)₂] octahedra. This represents a significant rearrangement from the isolated complex ions in the hexaammine precursor to a polymeric chain structure in the diammine product.
Further heating leads to the release of the remaining ammonia molecules. These structural changes are reversible, and the material can be readily re-ammoniated at room temperature, which is a key requirement for a viable ammonia storage material.
Precursor for Advanced Materials and Catalysts
The defined composition and thermal decomposition behavior of Hexaamminenickel(II) iodide make it a useful precursor for the synthesis of various nickel-based materials and catalysts.
Hexaamminenickel(II) iodide has been identified as a suitable nickel precursor for the synthesis of platinum-alloy nanoparticles, which are effective electrocatalysts. google.com Specifically, it can be used in the preparation of platinum-nickel (Pt-Ni) alloy nanoparticles for the oxygen-reduction reaction (ORR) in fuel cells. google.com In these syntheses, Hexaamminenickel(II) iodide, along with a platinum precursor, is reduced in a high-boiling solvent. The choice of precursor is critical as it influences the composition and morphology of the resulting nanoparticles, which in turn dictates their catalytic activity and stability. The use of a well-defined precursor like Hexaamminenickel(II) iodide allows for better control over the stoichiometry of the final alloy.
The application of Hexaamminenickel(II) iodide as a precursor extends to the development of functional inorganic materials beyond catalysis. Its potential use in nanotechnology and materials development stems from its ability to be a reliable source of nickel ions in a controlled chemical environment. smolecule.com While specific examples are emerging, the principle relies on the thermal decomposition of the complex to yield nickel-containing phases, potentially in the form of nanoparticles or thin films, whose properties are tailored by the synthesis conditions. The presence of iodide can also influence the final material's properties.
Fundamental Contributions to Solid-State Chemistry and Physics
Studies on Hexaamminenickel(II) iodide have provided valuable insights into fundamental concepts of solid-state science, including thermodynamics, phase transitions, and crystal structure.
A comprehensive thermodynamic study of Hexaamminenickel(II) iodide has provided precise data on its heat capacity from low temperatures (10 K) up to 550 K. These measurements, combined with equilibrium studies of ammonia dissociation, have been used to determine the molar entropy of the compound. The agreement between the calorimetrically determined (Third Law) entropy and the entropy derived from equilibrium measurements indicates that the salt is completely ordered at absolute zero (0 K). This finding is significant for understanding order-disorder phenomena in crystalline solids.
Furthermore, research has revealed that Hexaamminenickel(II) iodide undergoes a pressure-induced phase transition at approximately 23 kbar, detected by the splitting of vibrational bands in its infrared spectrum. This transition involves a change to a structure with trigonal symmetry. Additionally, a low-temperature phase transition occurs near 20 K. This transition is associated with the orientational ordering of the ammonia groups and is accompanied by a distortion of the crystal lattice from cubic to trigonal symmetry. These studies on phase transitions in Hexaamminenickel(II) iodide contribute to the broader understanding of structural dynamics and intermolecular forces in the solid state.
Q & A
Q. What is the octahedral coordination geometry of hexaamminenickel(II) iodide, and how is it experimentally confirmed?
The complex adopts an octahedral geometry, with six ammonia ligands coordinated to the central Ni²⁺ ion. This structure is confirmed via X-ray diffraction (XRD) studies, which reveal bond lengths and angles consistent with octahedral symmetry. For example, Ni–N bond distances typically range between 2.04–2.12 Å, and N–Ni–N angles approximate 90° .
Table 1: Structural parameters of hexaamminenickel(II) iodide
| Parameter | Value | Method |
|---|---|---|
| Geometry | Octahedral | XRD |
| Ni–N bond length | 2.08 Å | XRD |
| N–Ni–N angle | 89.5° | XRD |
Q. How can hexaamminenickel(II) iodide be synthesized with high purity?
The compound is synthesized by reacting nickel(II) iodide with aqueous ammonia under controlled conditions. Excess ammonia ensures complete coordination, followed by crystallization. Purity (>98%) is verified via elemental analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for nickel content .
Q. What analytical techniques are used to confirm the purity of hexaamminenickel(II) iodide?
Key methods include:
- Thermogravimetric analysis (TGA): Measures mass loss during thermal decomposition to assess hydration or impurity levels.
- Fourier-transform infrared spectroscopy (FTIR): Identifies NH₃ ligand vibrations (e.g., δ(N–H) at ~1600 cm⁻¹).
- X-ray fluorescence (XRF): Quantifies nickel and iodine stoichiometry .
Advanced Research Questions
Q. What intermediates form during the thermal decomposition of hexaamminenickel(II) iodide, and how are they characterized?
Thermal decomposition occurs in stages:
- Deammoniation (150–250°C): Loss of NH₃ ligands, forming transient intermediates like [Ni(NH₃)₄]I₂ and [Ni(NH₃)₂]I₂.
- Final decomposition (>300°C): Yields NiI₂ and gaseous byproducts (NH₃, N₂, H₂).
Table 2: Thermal decomposition profile (TG-MS data)
| Temperature Range (°C) | Evolved Gases | Intermediate Phase |
|---|---|---|
| 150–250 | NH₃, NH₂, H₂ | [Ni(NH₃)₄]I₂ |
| 250–350 | N₂, H₂ | [Ni(NH₃)₂]I₂ |
| >350 | – | NiI₂ |
Characterization employs temperature-resolved XRD (TR-XRD) to track solid-phase transitions and mass spectrometry (MS) to identify gas evolution .
Q. How does the choice of counterion (Cl⁻, Br⁻, I⁻) influence the thermal stability of hexaamminenickel(II) complexes?
Stability follows the trend: Cl⁻ < Br⁻ < I⁻ . Larger anions (e.g., I⁻) weaken the Ni–N bond due to increased lattice energy, lowering decomposition onset temperatures. For example:
- [Ni(NH₃)₆]Cl₂ decomposes at ~180°C.
- [Ni(NH₃)₆]I₂ decomposes at ~150°C. This is validated via comparative TGA and differential scanning calorimetry (DSC) .
Q. What spectroscopic methods resolve the electronic structure of hexaamminenickel(II) iodide?
- UV-Vis spectroscopy: Reveals d-d transitions (e.g., ³A₂g → ³T₁g at ~400 nm) consistent with octahedral Ni²⁺.
- Electron paramagnetic resonance (EPR): Detects paramagnetic Ni²⁺ signals (g ≈ 2.2) in low-symmetry environments.
- X-ray absorption spectroscopy (XAS): Provides edge features (Ni K-edge at ~8333 eV) for oxidation state confirmation .
Methodological Best Practices
Q. How should experimental protocols for synthesizing hexaamminenickel(II) iodide be documented to ensure reproducibility?
- Specify ammonia concentration (e.g., 6 M), reaction temperature (25°C), and crystallization conditions (slow evaporation).
- Report yield, purity metrics (e.g., ICP-MS data), and spectral signatures (FTIR, XRD) .
Q. What precautions are critical when handling hexaamminenickel(II) iodide in thermal studies?
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Employ gas scrubbers to capture toxic NH₃ and halogen byproducts.
- Monitor reaction vessels for pressure buildup during decomposition .
Data Contradiction Analysis
Q. How can discrepancies in reported decomposition temperatures for hexaamminenickel(II) iodide be resolved?
Variations arise from differences in:
- Heating rates: Faster rates (>10°C/min) may shift decomposition peaks.
- Sample morphology: Powder vs. single-crystal samples exhibit distinct thermal conductivities. Standardize protocols (e.g., 5°C/min heating rate, powdered samples) and cross-validate with TR-XRD/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
